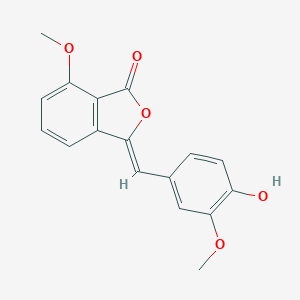![molecular formula C15H16ClN5O3 B286453 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B286453.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Wirkmechanismus
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide binds to the hydrophobic groove of BCL-2 and prevents its interaction with pro-apoptotic proteins, such as BAK and BAX. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis in cancer cells in a dose-dependent manner, while sparing normal cells. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has several advantages for lab experiments. It has high potency and selectivity for BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is also relatively easy to synthesize and has good pharmacokinetic properties.
One limitation of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is that it may not be effective in all types of cancer. It has been found to be less effective in cancers that overexpress other anti-apoptotic proteins, such as MCL-1. Another limitation is that N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide may cause thrombocytopenia (low platelet count), which can limit its clinical use.
Zukünftige Richtungen
There are several future directions for N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide research. One direction is to investigate the efficacy of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in combination with other anticancer agents. Another direction is to identify biomarkers that can predict response to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop personalized treatment strategies. Additionally, there is a need for further research to understand the mechanisms of resistance to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop strategies to overcome it. Finally, there is a need to explore the potential use of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 and induces apoptosis in cancer cells. It has shown efficacy in the treatment of CLL, ALL, and NHL, and has several advantages for lab experiments. However, there are limitations to its use, and further research is needed to optimize its clinical use and explore its potential in other diseases.
Synthesemethoden
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves several steps, starting with the reaction of 4-amino-2-chloro-7-nitrobenzimidazole with 1,3-dichloro-2-propanol to form a chloroalkyl intermediate. The intermediate is then reacted with N-Boc-3-aminomethylpiperidine to form the desired product. The Boc group is then removed to yield N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and non-Hodgkin's lymphoma (NHL). N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide selectively targets the B-cell lymphoma 2 (BCL-2) protein, which is overexpressed in many cancers and plays a crucial role in promoting cancer cell survival. By inhibiting BCL-2, N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide induces apoptosis (cell death) in cancer cells, while sparing normal cells.
Eigenschaften
Molekularformel |
C15H16ClN5O3 |
|---|---|
Molekulargewicht |
349.77 g/mol |
IUPAC-Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
InChI-Schlüssel |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B286371.png)
![2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile](/img/structure/B286374.png)
![4-methoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286376.png)
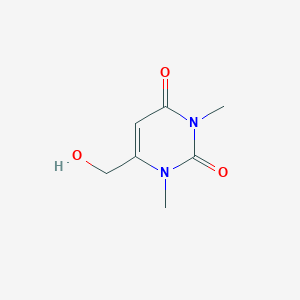
![dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate](/img/structure/B286378.png)
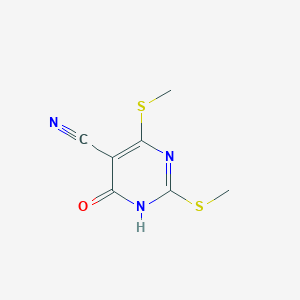
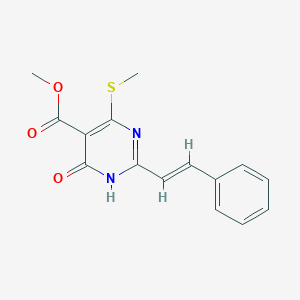
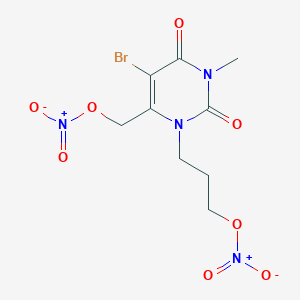
![5,7-dimethyl-3-(methylsulfinyl)isothiazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B286387.png)
![2-[bis(pyridin-3-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B286388.png)

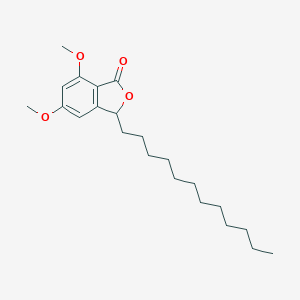
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide](/img/structure/B286396.png)
